molecular formula C17H17NO5 B15155304 (4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid

(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid

Cat. No.: B15155304
M. Wt: 315.32 g/mol
InChI Key: LEHOWUULJSZBLV-UHFFFAOYSA-N
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Description

(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid is a synthetic compound featuring a 1,3-benzodioxole moiety linked via a methylamino spacer to a phenoxyacetic acid backbone. The 1,3-benzodioxole group is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating electronic properties. The phenoxyacetic acid component contributes to hydrogen bonding and solubility, making the compound suitable for biological applications.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

2-[4-[(1,3-benzodioxol-5-ylmethylamino)methyl]phenoxy]acetic acid

InChI

InChI=1S/C17H17NO5/c19-17(20)10-21-14-4-1-12(2-5-14)8-18-9-13-3-6-15-16(7-13)23-11-22-15/h1-7,18H,8-11H2,(H,19,20)

InChI Key

LEHOWUULJSZBLV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Aminomethylation: The benzodioxole intermediate is then reacted with an aminomethylating agent, such as formaldehyde and an amine, to introduce the aminomethyl group.

    Coupling with Phenoxyacetic Acid: The aminomethylated benzodioxole is then coupled with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Amine-Alkylation Reactions

The benzodioxol-5-ylmethylamine moiety undergoes alkylation with 4-(bromomethyl)phenol derivatives in polar aprotic solvents (e.g., acetonitrile or DMF) under basic conditions (e.g., Na₂CO₃ or Hunig’s base). This forms the critical C–N bond between the benzodioxole and phenoxy units .

Acetic Acid Activation

The terminal acetic acid group is activated for coupling reactions using carbodiimides (e.g., DCC or EDC) or carbonyl diimidazole (CDI). For example, CDI-mediated activation in tetrahydrofuran (THF) converts the acid into an imidazolide intermediate, enabling subsequent amide bond formation with amines .

Acid-Catalyzed Esterification

The acetic acid group reacts with alcohols (e.g., methanol or benzyl alcohol) under acid catalysis (H₂SO₄ or TsOH) to form esters. Yields depend on steric hindrance and reaction time :

AlcoholCatalystYield (%)Temperature (°C)
MethanolH₂SO₄8560
Benzyl alcoholTsOH7280

Amide Coupling

The activated acetic acid reacts with primary/secondary amines (e.g., methylamine or piperidine) to generate amides. A representative protocol uses DCC/DMAP in dichloromethane :

AmineCoupling ReagentYield (%)
MethylamineDCC/DMAP78
PiperidineEDC/HOBt65

Electrophilic Aromatic Substitution

The benzodioxole ring undergoes nitration or halogenation at the 4-position due to electron-donating effects of the methylenedioxy group. For example, bromination with Br₂/FeBr₃ yields mono-substituted derivatives:

ReagentPositionYield (%)
Br₂/FeBr₃C-463
HNO₃/H₂SO₄C-458

Photochemical Reactivity

Under UV irradiation with TiO₂ catalysts, the acetic acid group participates in decarboxylative radical reactions. For instance, in acetonitrile, the compound generates benzodioxol-methyl radicals, which add to electron-deficient alkenes like N-phenylmaleimide :

SubstrateProduct Yield (%)Conditions
N-Phenylmaleimide38TiO₂, CH₃CN, 18 h UV
Acrylonitrile22TiO₂, CH₃CN, 12 h UV

Mechanistic studies suggest TiO₂-mediated hole oxidation of the carboxylate, forming acyloxy radicals that decarboxylate to alkyl radicals .

Biological Conjugation

The compound’s amino group reacts with biomolecules (e.g., peptides or sugars) via reductive amination or Schiff base formation. For example, conjugation with glucose in PBS buffer (pH 7.4) using NaBH₃CN yields glycosylated derivatives :

BiomoleculeReaction Time (h)Yield (%)
Glucose2467
Glutathione4854

Stability and Degradation

The compound is stable in aqueous solutions at pH 4–7 but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Degradation pathways include:

  • Acidic Hydrolysis : Cleavage of the methylenedioxy group to form catechol derivatives.

  • Basic Hydrolysis : Saponification of the acetic acid to its carboxylate salt .

Scientific Research Applications

(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

    Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a bioactive molecule.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with 1,3-Benzodioxole Moieties

[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic Acid (CAS 1142215-46-0)
  • Structure : Incorporates a urea-like linkage and a 4-methoxyphenyl group.
  • Key Differences: The methoxy group enhances lipophilicity compared to the unsubstituted phenoxy group in the target compound. The urea moiety may improve hydrogen bonding but reduce metabolic stability.
  • Applications : Used in medicinal chemistry for targeted therapies, though specific biological data are unavailable .
({5-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic Acid (CAS 897830-99-8)
  • Structure: Features a triazolylsulfanyl group instead of the methylamino spacer.
  • This may alter bioavailability compared to the target compound’s phenoxyacetic acid .
Alfa-Oxo-1,3-Benzodioxole-5-Acetic Acid
  • Structure : Contains a ketone group at the alpha position of the acetic acid chain.

Phenoxyacetic Acid Derivatives with Modified Side Chains

(4-{[(Substituted phenyl)imino]methyl}phenoxy)acetic Acid (Schiff Base Derivatives)
  • Structure: Schiff base (imino group) instead of the secondary amine in the target compound.
  • Key Differences: Schiff bases are prone to hydrolysis, reducing in vivo stability. However, they exhibit notable antimicrobial and anti-inflammatory activities, as demonstrated in derivatives synthesized from substituted anilines .
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic Acid (CAS 23876-13-3)
  • Structure: Includes a thiazolidinedione ring, a known antidiabetic pharmacophore.
  • Key Differences : The thiazolidinedione group enhances interactions with peroxisome proliferator-activated receptors (PPARs), suggesting divergent therapeutic applications compared to the target compound .
2-(4-((3H-Diazirin-3-yl)methyl)phenoxy)acetic Acid
  • Structure : Diazirine group replaces the benzodioxole moiety.
  • Key Differences: Diazirine is photoreactive, enabling photoaffinity labeling in proteomics.

Functional Analogues with Similar Backbones

Boronic Acid Derivatives (e.g., [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid)
  • Structure : Boronic acid replaces the acetic acid group.
  • Key Differences : Boronic acids form reversible covalent bonds with biomolecules (e.g., serine proteases), offering distinct inhibitory mechanisms. The target compound’s carboxylic acid group may favor ionic interactions .
Methoxyimino Acetate Derivatives (e.g., 490-M18, 490-M56)
  • Structure: Methoxyimino groups with varied phenolic substituents.
  • Hydroxyimino derivatives (e.g., 490-M56) show improved solubility due to phenolic -OH groups .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Schiff Base Derivative Thiazolidinedione Analogue
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 ~1.8 (due to polar thiazolidinedione)
Melting Point Not reported 160–165°C 217–220°C
Solubility Moderate (aqueous/organic) Low (Schiff base hydrolysis) High (ionizable carboxylic acid)
Metabolic Stability High (benzodioxole) Low Moderate

Biological Activity

(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid is a complex organic compound belonging to the class of phenoxyacetic acids. Its unique structural features, including a phenolic moiety and a benzodioxole substituent, suggest potential interactions with various biological targets. This article explores its biological activity, focusing on antioxidant, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20N2O5\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{5}

This compound's structure enables it to participate in various biochemical reactions, enhancing its biological efficacy.

1. Antioxidant Activity

Compounds with benzodioxole structures are known for their ability to scavenge free radicals. The antioxidant activity of this compound may provide protective effects against oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Properties

Research indicates that similar compounds can inhibit inflammatory pathways. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and other inflammatory mediators. This property could have therapeutic implications for treating conditions such as arthritis and inflammatory bowel disease.

3. Antimicrobial Effects

Preliminary investigations have shown that derivatives of phenoxyacetic acids can possess antimicrobial properties. This compound may be effective against various bacterial strains, making it a candidate for further drug development in combating infections.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Unique Features
2-Methyl-6-phenylethynylpyridineStructureKnown for neuroprotective effects; acts on glutamate receptors.
Phenoxyacetic AcidStructureSimple structure; widely used as a herbicide.
Benzodioxole DerivativesStructureExhibits strong antioxidant properties; used in various therapeutic applications.

The combination of the benzodioxole moiety with the phenoxyacetic acid framework potentially enhances the bioactivity of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study published in Molecules highlighted the antioxidant properties of benzodioxole derivatives, demonstrating their ability to reduce oxidative stress markers in vitro .
  • Another research article focused on the anti-inflammatory effects of phenoxyacetic acids, showing significant reductions in pro-inflammatory cytokines in animal models .

These findings support the hypothesis that this compound may exhibit similar biological activities.

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